Cas no 280111-63-9 (1-Benzyl-N-methylpiperidine-4-carboxamide)

1-Benzyl-N-methylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 1-position and a methylcarboxamide moiety at the 4-position. This structure confers versatility in pharmaceutical and chemical research, particularly as a building block for drug discovery or as an intermediate in organic synthesis. Its piperidine scaffold is commonly utilized in bioactive molecules, offering potential applications in central nervous system (CNS) targeting or receptor modulation. The compound's well-defined synthetic route and stable physicochemical properties make it suitable for further derivatization or mechanistic studies. Careful handling is recommended due to its synthetic nature and potential reactivity.
1-Benzyl-N-methylpiperidine-4-carboxamide structure
280111-63-9 structure
Product Name:1-Benzyl-N-methylpiperidine-4-carboxamide
CAS No:280111-63-9
MF:C14H20N2O
MW:232.321403503418
CID:4822806
Update Time:2025-06-14

1-Benzyl-N-methylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-N-methylpiperidine-4-carboxamide
    • STL288032
    • 1-Benzyl N-methyl-4-piperidinecarboxamide
    • 1-benzyl-piperidine-4-carboxylic acid methylamide
    • 1-Benzyl-N-methylpiperidine-4-carboxamide
    • Inchi: 1S/C14H20N2O/c1-15-14(17)13-7-9-16(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
    • InChI Key: MKQRPOKJNOOUIN-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(CC2C=CC=CC=2)CC1)NC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 241
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.299

1-Benzyl-N-methylpiperidine-4-carboxamide Pricemore >>

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Additional information on 1-Benzyl-N-methylpiperidine-4-carboxamide

Recent Advances in the Study of 1-Benzyl-N-methylpiperidine-4-carboxamide (CAS: 280111-63-9)

1-Benzyl-N-methylpiperidine-4-carboxamide (CAS: 280111-63-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a promising candidate for drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 1-Benzyl-N-methylpiperidine-4-carboxamide derivatives to enhance their bioactivity. The researchers employed a combination of computational modeling and high-throughput screening to identify structural modifications that improve binding affinity to target receptors. Their findings suggest that specific substitutions on the benzyl and piperidine rings can significantly enhance the compound's efficacy while minimizing off-target effects.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's potential as a modulator of neurotransmitter systems. The study demonstrated that 1-Benzyl-N-methylpiperidine-4-carboxamide exhibits selective affinity for certain GPCRs (G-protein-coupled receptors), particularly those involved in dopamine and serotonin signaling. This property makes it a promising candidate for treating neurological disorders such as Parkinson's disease and depression.

In addition to its neurological applications, recent preclinical studies have highlighted the compound's potential in oncology. A 2023 study in Molecular Cancer Therapeutics revealed that 1-Benzyl-N-methylpiperidine-4-carboxamide derivatives can inhibit the proliferation of cancer cells by targeting specific metabolic pathways. The researchers observed notable efficacy in vitro and in vivo, particularly in models of glioblastoma and breast cancer, suggesting a potential avenue for future anticancer therapies.

Despite these promising findings, challenges remain in the clinical translation of 1-Benzyl-N-methylpiperidine-4-carboxamide. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further optimization to improve its bioavailability and stability. Additionally, more comprehensive toxicological assessments are required to ensure its safety profile before advancing to human trials.

In conclusion, 1-Benzyl-N-methylpiperidine-4-carboxamide (CAS: 280111-63-9) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its mechanisms of action and refine its structural properties, paving the way for its eventual application in treating a range of diseases. Future studies should focus on addressing the current limitations and exploring its full pharmacological potential.

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